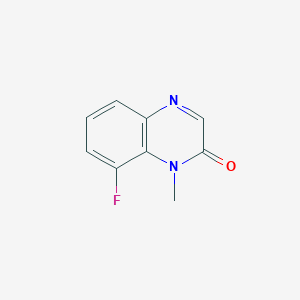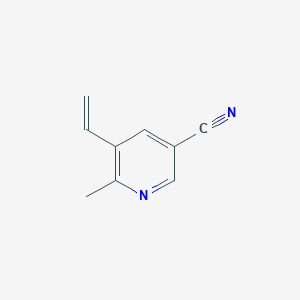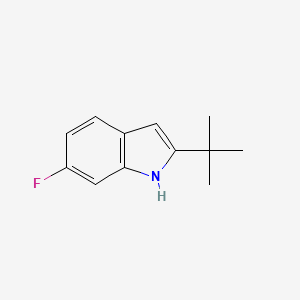
2-(tert-Butyl)-6-fluoro-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-6-fluoro-1H-indole is an organic compound belonging to the indole family, characterized by a tert-butyl group at the second position and a fluorine atom at the sixth position of the indole ring. Indoles are significant in various fields due to their presence in many natural products and pharmaceuticals. The addition of the tert-butyl and fluoro groups can modify the compound’s physical and chemical properties, making it useful in specialized applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-6-fluoro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
tert-Butylation:
Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully selected to optimize reaction conditions, minimize by-products, and ensure scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the tert-butyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may target the indole ring or the fluoro substituent, using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the fluoro position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products:
Oxidation: N-oxide derivatives, tert-butyl alcohol.
Reduction: Reduced indole derivatives, defluorinated products.
Substitution: Halogenated indoles, substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-6-fluoro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of novel indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-6-fluoro-1H-indole depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes, receptors, or DNA. The tert-butyl group can enhance lipophilicity, improving cell membrane permeability, while the fluoro group can increase metabolic stability.
Chemical Reactivity: The electron-withdrawing effect of the fluoro group can influence the reactivity of the indole ring, making it more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
2-(tert-Butyl)-1H-indole: Lacks the fluoro substituent, which can affect its reactivity and biological activity.
6-Fluoro-1H-indole: Lacks the tert-butyl group, resulting in different physical and chemical properties.
2-(tert-Butyl)-5-fluoro-1H-indole: The fluoro group is positioned differently, which can influence the compound’s reactivity and interactions.
Uniqueness: 2-(tert-Butyl)-6-fluoro-1H-indole is unique due to the combined presence of the tert-butyl and fluoro groups, which confer distinct physical, chemical, and biological properties
Eigenschaften
Molekularformel |
C12H14FN |
|---|---|
Molekulargewicht |
191.24 g/mol |
IUPAC-Name |
2-tert-butyl-6-fluoro-1H-indole |
InChI |
InChI=1S/C12H14FN/c1-12(2,3)11-6-8-4-5-9(13)7-10(8)14-11/h4-7,14H,1-3H3 |
InChI-Schlüssel |
XXFJXDQNKTXIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(N1)C=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


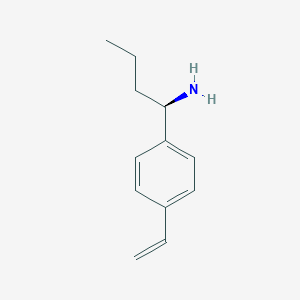


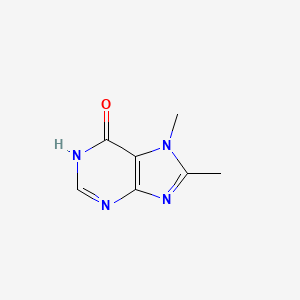
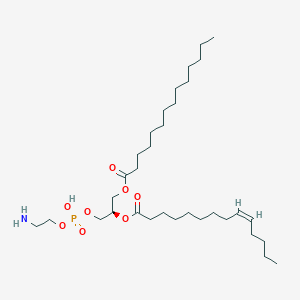
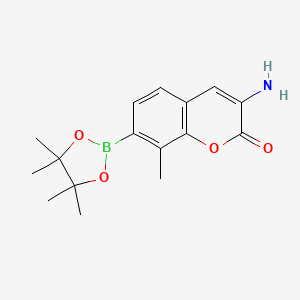
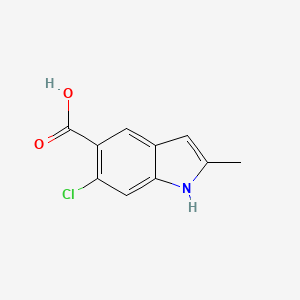
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)

![N-[2-(2-bromoethoxy)phenyl]acetamide](/img/structure/B12965600.png)


